NPEC-caged-serotonin

Neurophysiology Neuromodulation Potassium Homeostasis

NPEC-caged-serotonin (CAS 1257326-22-9) is a caged neurotransmitter derivative in which serotonin (5-HT) is rendered biologically inert through covalent attachment of the 1-(2-nitrophenyl)ethyl (NPEC) photolabile protecting group. This compound is a 5-HT receptor agonist that remains inactive until photoactivation with ultraviolet (UV) light, typically around 360 nm, which cleaves the NPEC group and releases active serotonin with high spatiotemporal precision.

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
Cat. No. B560283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-serotonin
Synonyms3-((N)-1-(2-Nitrophenyl)ethylcarboxy)-(2-Aminoethyl)-1H-indol-5-ol
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CNC3=C2C=C(C=C3)O
InChIInChI=1S/C19H19N3O5/c1-12(15-4-2-3-5-18(15)22(25)26)27-19(24)20-9-8-13-11-21-17-7-6-14(23)10-16(13)17/h2-7,10-12,21,23H,8-9H2,1H3,(H,20,24)
InChIKeyKUEQXJVRVDFKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPEC-caged-serotonin: Product Profile and Procurement Considerations for Light-Controlled Serotonin Release


NPEC-caged-serotonin (CAS 1257326-22-9) is a caged neurotransmitter derivative in which serotonin (5-HT) is rendered biologically inert through covalent attachment of the 1-(2-nitrophenyl)ethyl (NPEC) photolabile protecting group . This compound is a 5-HT receptor agonist that remains inactive until photoactivation with ultraviolet (UV) light, typically around 360 nm, which cleaves the NPEC group and releases active serotonin with high spatiotemporal precision [1]. It is supplied as a high-purity (≥99%) solid, soluble in DMSO and ethanol, and is intended exclusively for research use in neuroscience applications .

The Critical Need for NPEC-caged-serotonin: Why Alternative Caging Chemistries Cannot Be Substituted


While several caged serotonin compounds exist, they are not interchangeable due to fundamental differences in their photochemistry, which directly impacts experimental design. The NPEC (1-(2-nitrophenyl)ethyl) caging group is a nitroaromatic chromophore that is excited by UV light [1]. In contrast, newer caging groups like RuBi (ruthenium-bipyridyl) or DEAC450 (diethylaminocoumarin) are designed for activation with visible light (e.g., 450 nm or 473 nm), which reduces phototoxicity and enables multichromatic experiments when combined with traditional UV-uncaging [2]. Therefore, substituting an NPEC-caged compound with a visible-light-sensitive analog fundamentally changes the optical requirements, compatibility with other optical probes, and the achievable spatiotemporal resolution of the experiment. The selection of NPEC-caged-serotonin is thus a deliberate choice for experiments optimized for UV uncaging or those requiring orthogonality with visible-light-activated probes.

NPEC-caged-serotonin: Quantitative Evidence for Scientific Selection and Procurement


Functional Validation of NPEC-caged-serotonin in Modulating Potassium Clearance

NPEC-caged-serotonin has been directly validated in a functional neurophysiological assay measuring its impact on potassium clearance. In this study, focal photolysis of 30 μM NPEC-caged-serotonin with 360 nm light was used to locally release serotonin [1]. This intervention was compared to control conditions (aCSF) and to the same manipulation in the presence of tetrodotoxin (TTX, 1 μM) to confirm the effect was not due to action potential firing [1]. The data show that photoreleased serotonin modulates the rate of extracellular potassium clearance, providing quantitative evidence of its utility for studying ion homeostasis [1].

Neurophysiology Neuromodulation Potassium Homeostasis

Comparative Photochemical Properties of NPEC Caging Group vs. MNI

The NPEC (1-(2-nitrophenyl)ethoxycarbonyl) caging group is a well-established nitroaromatic photolabile protecting group. Its photochemical properties can be inferred from studies on other NPEC-caged neurotransmitters. For instance, NPEC-caged-(1S,3R)-ACPD has a reported extinction coefficient (ε₃₄₇) of 660 M⁻¹cm⁻¹ and a quantum yield (φ) of 0.64 . While direct data for NPEC-caged-serotonin is not available, this class-level inference indicates that NPEC cages are simpler to prepare and have a slower photorelease compared to newer chromophores like MNI (4-methoxy-7-nitroindolinyl), which were developed for sub-microsecond release times suitable for fast synaptic receptor studies [1].

Caged Compounds Photochemistry Neurotransmitter Uncaging

Spectral Orthogonality: NPEC (UV) vs. RuBi/DEAC450 (Visible) Caging Groups

A key differentiator for NPEC-caged compounds is their activation wavelength. NPEC is a nitroaromatic chromophore that is typically photolyzed with UV light (e.g., 360 nm) [1]. In contrast, newer caging chromophores like RuBi and DEAC450 are specifically designed to be photolyzed with visible blue light (ca. 430–480 nm range) [2]. This spectral difference is not trivial; it allows NPEC-caged compounds to be used in combination with visible-light-sensitive caged compounds for two-color optical probing of neuronal function [2]. For example, one can use UV light to release serotonin from NPEC-caged-serotonin while simultaneously using a blue laser (e.g., 473 nm) to uncage a different neurotransmitter like GABA from RuBi-GABA, enabling orthogonal control over two signaling pathways in the same preparation [2].

Multichromic Uncaging Optical Probing Spectral Orthogonality

Recommended Research Applications for NPEC-caged-serotonin Based on Verified Evidence


Studying Neuromodulation of Ion Homeostasis in Brain Slices

Use NPEC-caged-serotonin to investigate how serotonin modulates the clearance of extracellular potassium (K⁺) in acute brain slice preparations. This application is directly supported by evidence showing that focal UV photolysis of 30 μM NPEC-caged-serotonin can alter the K⁺ clearance rate, an effect that is abolished by TTX, confirming its dependence on neuronal activity [1]. This approach is valuable for understanding the role of serotonin in regulating neuronal excitability and network activity under physiological and pathological conditions.

Orthogonal Two-Color Neurotransmitter Uncaging Experiments

Combine NPEC-caged-serotonin with a visible-light-sensitive caged compound, such as RuBi-GABA or DEAC450-Glutamate, to achieve independent optical control of two neurotransmitter systems in the same preparation. The UV activation of NPEC-caged-serotonin is spectrally orthogonal to the blue light (e.g., 473 nm) required for RuBi/DEAC450 uncaging [2]. This setup allows for complex experimental paradigms, such as studying the interaction between serotonergic and GABAergic or glutamatergic signaling with high spatiotemporal precision [2].

Investigating Tonic Serotonergic Signaling in Neural Circuits

The slower photorelease kinetics of the NPEC caging group, inferred from class-level data [3], make NPEC-caged-serotonin well-suited for experiments requiring a sustained elevation of serotonin concentration. This contrasts with the ultrafast, transient release profiles of other cages like MNI. Applications include studying the modulation of neuronal excitability, synaptic plasticity, or network oscillations by tonic 5-HT receptor activation, where a rapid, synaptic-like pulse is not the primary experimental goal.

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